Acetic acid, bromo-, diphenylmethyl ester

Description

Contextualization within Organic Chemistry and Ester Derivatives Research

Within the broad field of organic chemistry, esters are a fundamental class of compounds, often used as intermediates, solvents, and building blocks for more complex molecules. Bromoacetates, a subclass of esters, are particularly noted for their utility as alkylating agents due to the presence of a reactive carbon-bromine bond. wikipedia.org Research into ester derivatives like Acetic acid, bromo-, diphenylmethyl ester focuses on harnessing this reactivity for specific synthetic purposes. The compound is a key player in the area of protecting group chemistry, a critical component of multistep organic synthesis that allows for the selective modification of complex molecules. wikipedia.org The study of this specific ester derivative contributes to the broader understanding of how structural modifications—in this case, the bulky diphenylmethyl group—influence the reactivity and utility of the bromoacetate (B1195939) scaffold.

Significance of Brominated and Diphenylmethyl Moieties in Synthetic Chemistry

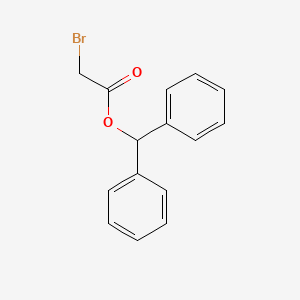

The chemical utility of this compound is derived directly from its two key structural components: the brominated acetyl group and the diphenylmethyl (DPM) moiety.

The brominated moiety makes the molecule an effective alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This reactivity is characteristic of α-haloesters and is exploited to form new carbon-heteroatom or carbon-carbon bonds. For instance, bromoacetates are used to alkylate phenols, amines, and thiols. wikipedia.org In the context of peptide chemistry, the bromoacetyl group can react with the sulfhydryl group of cysteine residues. nih.gov

The diphenylmethyl (DPM) moiety , also known as the benzhydryl group, is primarily significant as a protecting group, particularly for alcohols and thiols. nih.govresearchgate.net It is valued for its stability under a range of reaction conditions and can be removed under specific, often acidic or hydrogenolytic, conditions. wikipedia.orgnih.gov The DPM group offers an alternative to other protecting groups like the benzyl (B1604629) or trityl groups, sometimes providing advantageous stability or deprotection orthogonality. nih.govresearchgate.net Its introduction via reagents like diphenylmethyl bromoacetate is a key strategy in the synthesis of complex molecules such as nucleosides and peptides. nih.govrsc.org

Overview of Research Trajectories for this compound

Research involving this compound primarily follows its application as a synthetic tool. The main trajectories include:

Protecting Group Chemistry: A significant portion of research focuses on its use for the introduction of the DPM protecting group onto hydroxyl and thiol functional groups. nih.govresearchgate.net Studies in this area explore the efficiency, selectivity, and scope of DPM protection in various contexts, most notably in nucleoside and peptide synthesis. nih.govresearchgate.netrsc.org For example, it has been used for the protection of cysteine thiols in solid-phase peptide synthesis (SPPS). researchgate.net

Synthesis of Complex Molecules: The compound serves as a key intermediate in the synthesis of elaborate molecular architectures. By installing the DPM group, chemists can mask reactive sites while performing modifications elsewhere in the molecule. This is crucial in the multi-step synthesis of pharmaceuticals and other biologically active compounds.

Development of Synthetic Methodologies: Research also involves the development and optimization of synthetic routes to this compound itself and its precursors, like bromoacetic acid and bromodiphenylmethane. orgsyn.orgnih.govchemicalbook.com The general synthesis of bromoacetates often involves the esterification of bromoacetic acid. google.comchemicalbook.comgoogle.com The efficiency and scalability of these methods are critical for the compound's accessibility as a laboratory reagent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzhydryl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTMRRKTQGJHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456346 | |

| Record name | Acetic acid, bromo-, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79287-72-2 | |

| Record name | Acetic acid, bromo-, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Acetic Acid, Bromo , Diphenylmethyl Ester

Historical Perspectives on Ester Synthesis and Bromination Reactions

The foundational reactions for synthesizing diphenylmethyl bromoacetate (B1195939) have deep roots in the history of organic chemistry. Esterification, the formation of an ester from a carboxylic acid and an alcohol, was systematically studied in the late 19th century. The Fischer-Speier esterification, first described in 1895, utilized acid catalysis (typically sulfuric acid) to promote the reaction between a carboxylic acid and an alcohol under reflux conditions. This method, while effective, often requires harsh conditions and long reaction times. google.com

Similarly, the selective introduction of a bromine atom at the alpha-position of a carbonyl compound, a key step in many syntheses of the title compound, is historically significant. The Hell-Volhard-Zelinsky reaction, developed in the 1880s, became the classic method for the α-bromination of carboxylic acids. orgsyn.org This reaction typically involves the use of elemental bromine and a catalytic amount of phosphorus trihalide. orgsyn.org These historical methods, while groundbreaking for their time, often suffered from drawbacks such as the use of hazardous reagents and the generation of significant waste, prompting the development of more refined and efficient procedures.

Classical Synthetic Routes to Acetic Acid, Bromo-, Diphenylmethyl Ester

The classical synthesis of diphenylmethyl bromoacetate can be approached in a few distinct ways, primarily involving either the esterification of a bromo-functionalized acid or the bromination of a pre-formed ester.

Esterification Reactions Involving Diphenylmethanol (B121723)

One of the most direct classical methods involves the esterification of bromoacetic acid with diphenylmethanol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the condensation reaction. The process often involves heating the reactants in a suitable solvent and removing the water formed during the reaction to drive the equilibrium towards the product side.

A common variation of this approach utilizes a more reactive derivative of bromoacetic acid, such as bromoacetyl chloride. The high reactivity of the acid chloride allows the reaction with diphenylmethanol to proceed under milder conditions, often at room temperature, and without the need for a strong acid catalyst. nih.gov Pyridine or another non-nucleophilic base is frequently added to neutralize the hydrochloric acid generated during the reaction.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Bromoacetic acid | Diphenylmethanol | Sulfuric Acid | Toluene | Reflux, azeotropic removal of water | Moderate to Good | General Knowledge |

| Bromoacetyl chloride | Diphenylmethanol | Pyridine | Dichloromethane | Room Temperature | Good to High | nih.gov |

Alpha-Bromination of Acetic Acid Derivatives

An alternative classical strategy involves the synthesis of diphenylmethyl acetate (B1210297) first, followed by its alpha-bromination. Diphenylmethyl acetate can be readily prepared by the esterification of acetic acid with diphenylmethanol. The subsequent step, the selective bromination at the alpha-carbon of the acetyl group, is a critical transformation.

A widely used reagent for this purpose is N-bromosuccinimide (NBS). nih.gov The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is carried out in a non-polar solvent like carbon tetrachloride under reflux conditions. nih.gov This method, known as the Wohl-Ziegler reaction, is particularly effective for the bromination of allylic and benzylic positions, and by extension, the alpha-position of esters. researchgate.net

| Reactant | Reagent | Initiator | Solvent | Conditions | Yield | Reference |

| Diphenylmethyl acetate | N-Bromosuccinimide | AIBN or Benzoyl Peroxide | Carbon Tetrachloride | Reflux | Good | nih.govresearchgate.net |

Direct Synthesis Strategies

While a true one-pot synthesis from the most basic starting materials is less common in classical literature, strategies that combine the esterification and bromination steps with minimal intermediate workup have been explored. For instance, reacting diphenylmethanol with bromoacetic acid in the presence of a dehydrating agent and a brominating agent in a single reaction vessel represents a more direct approach. However, controlling the selectivity and minimizing side reactions in such a system can be challenging.

Modern Advances in this compound Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for reactions like esterification and bromination. These advancements often involve the use of catalysts to achieve milder reaction conditions and higher yields.

Catalytic Approaches to Bromination and Esterification

In recent years, a variety of catalysts have been developed to improve the synthesis of compounds like diphenylmethyl bromoacetate. For esterification, Lewis acids such as boron trifluoride etherate have been shown to be effective catalysts for the reaction of carboxylic acids with diphenylmethyl-donating reagents like 2-diphenylmethoxypyridine, providing high yields of the corresponding diphenylmethyl esters under mild, room temperature conditions. google.com Other solid acid catalysts, including various metal-exchanged clays, have also been investigated for esterification reactions, offering advantages in terms of reusability and ease of separation.

For the bromination step, catalytic methods have also seen significant progress. The use of ammonium (B1175870) acetate as a catalyst for the alpha-bromination of ketones with N-bromosuccinimide has been reported to be a mild and efficient procedure. nih.gov This method can be applied to acyclic ketones in carbon tetrachloride at elevated temperatures. nih.gov Furthermore, the development of catalytic systems for the regioselective aromatic bromination using N-bromosuccinimide in the presence of additives like lactic acid derivatives highlights the ongoing efforts to activate NBS under milder conditions. nsf.gov These modern catalytic approaches offer promising alternatives to the classical methods, often providing higher efficiency and better sustainability profiles.

| Reaction Type | Catalyst | Reagents | Solvent | Conditions | Yield | Reference |

| Esterification | Boron trifluoride etherate | Carboxylic Acid, 2-Diphenylmethoxypyridine | Dichloromethane | Room Temperature | High | google.com |

| α-Bromination | Ammonium Acetate | Ketone, N-Bromosuccinimide | Carbon Tetrachloride | 80 °C | Good | nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of diphenylmethyl bromoacetate focuses on minimizing environmental impact and improving safety. Key areas of focus include the use of greener solvents, alternative catalysts, and atom-economical reaction conditions.

Solvent Selection: Traditional esterification reactions often utilize hazardous solvents. A greener alternative is the use of acetonitrile (B52724), which is less hazardous to human health and the environment compared to chlorinated or amide solvents. nih.gov Research has shown that reactions like the Steglich esterification can be effectively performed in acetonitrile with comparable rates and yields to traditional systems. nih.gov

Catalysis: To circumvent the use of corrosive and difficult-to-recover mineral acids like sulfuric acid, solid acid catalysts are a viable green alternative. Ion-exchange resins, such as Dowex H+, can be used as recyclable catalysts for esterification. nih.gov These catalysts are easily separated from the reaction mixture by simple filtration, simplifying the workup process. nih.gov Furthermore, the use of alumina (B75360) containing water or a primary alcohol has been shown to be effective and recyclable in the synthesis of diphenylmethanol derivatives from Friedel-Crafts reactions. nih.gov

Atom Economy and Waste Reduction: Methods that improve atom economy are central to green synthesis. Cross-Dehydrogenative Coupling (CDC) reactions, which form bonds through the activation of two C-H bonds, represent a highly atom-economical approach. labmanager.com While not directly applied to this specific ester synthesis in the provided results, the principle of minimizing waste by maximizing the incorporation of reactant atoms into the final product is a key green objective. The use of molecular oxygen as an oxidant in such reactions is particularly advantageous as it produces water as the only byproduct. labmanager.com

The table below summarizes some green chemistry approaches applicable to the synthesis of diphenylmethyl bromoacetate and its precursors.

| Green Chemistry Principle | Application in Synthesis | Research Finding |

| Use of Greener Solvents | Replacing hazardous solvents like chlorinated or amide systems in esterification. | Acetonitrile has been successfully used as a greener solvent for Steglich esterification, providing comparable yields and rates to traditional solvents. nih.gov |

| Renewable/Recyclable Catalysts | Employing solid acid catalysts instead of corrosive mineral acids for esterification. | Dowex H+ cation-exchange resins are effective and reusable catalysts for esterification, simplifying product isolation. nih.gov |

| Renewable/Recyclable Catalysts | Using recyclable catalysts for precursor synthesis. | Alumina can be used as a recyclable catalyst for the hydrolysis or alcoholysis step in the synthesis of diphenylmethanol derivatives via Friedel-Crafts alkylation. nih.gov |

| Atom Economy | Utilizing reaction pathways that maximize the incorporation of reactants into the product. | Cross-Dehydrogenative Coupling (CDC) reactions are highlighted as sustainable methods due to their high atom economy. labmanager.com |

Stereoselective and Regioselective Synthesis Considerations

In the context of synthesizing this compound, stereoselectivity is not a primary concern for the esterification step itself, as neither bromoacetic acid nor diphenylmethanol possesses a chiral center at the reaction site. However, if a chiral variant of diphenylmethanol were used, preserving the stereochemical integrity would become crucial.

Regioselectivity , on the other hand, is a significant consideration, particularly in the synthesis of the diphenylmethanol precursor via Friedel-Crafts reactions, especially when using substituted aromatic rings. The directing effects of substituents on the aromatic ring will determine the position of alkylation or acylation, influencing the final structure of the diarylmethane skeleton.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of diphenylmethyl bromoacetate and its synthetic intermediates are critical steps to ensure the final product meets the required purity standards. The techniques employed depend on the physical and chemical properties of the compounds and the nature of the impurities present.

Purification of Intermediates:

Diphenylmethanol (Precursor): Following its synthesis, crude diphenylmethanol can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol (B145695) or hexane. Alternatively, column chromatography on silica (B1680970) gel can be employed for high-purity requirements. nih.gov

Bromoacetic Acid (Precursor): Commercial bromoacetic acid is often used directly. If synthesized, for example by the bromination of acetic acid, it can be purified by distillation under reduced pressure. orgsyn.org

Purification of the Final Product (Diphenylmethyl Bromoacetate): A typical workup procedure for the esterification reaction involves the following steps:

Extraction: The reaction mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washed with water to remove water-soluble impurities. researchgate.net

Neutralization: To remove the acid catalyst and any unreacted bromoacetic acid, the organic layer is washed with a mild basic solution, such as aqueous sodium bicarbonate or sodium carbonate, until effervescence ceases. reddit.com

Drying and Evaporation: The washed organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

For final purification, the following techniques are commonly used:

Column Chromatography: This is a highly effective method for separating the ester from non-polar byproducts and any remaining starting materials. sapub.org A silica gel column is typically used with a gradient of non-polar to moderately polar eluents, such as a hexane-ethyl acetate mixture. nih.gov

Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can yield a highly pure crystalline product.

Distillation: For liquid esters, distillation under reduced pressure can be an effective purification method, although this is less common for higher molecular weight esters like diphenylmethyl bromoacetate. chemicalbook.com

The table below outlines common purification techniques for the final product.

| Purification Step | Technique | Purpose |

| Initial Workup | Liquid-Liquid Extraction | To separate the ester from water-soluble impurities and the aqueous phase. |

| Acid Removal | Washing with NaHCO₃ solution | To neutralize and remove the acid catalyst and unreacted bromoacetic acid. reddit.com |

| Water Removal | Drying over Na₂SO₄/MgSO₄ | To remove residual water from the organic phase before solvent evaporation. |

| Final Purification | Column Chromatography | To separate the target ester from byproducts and unreacted starting materials. sapub.org |

| Final Purification | Recrystallization | To obtain a highly pure crystalline solid product. |

Yield Optimization and Scalability Studies in Synthesis

Optimizing the yield and ensuring the scalability of the synthesis of diphenylmethyl bromoacetate are crucial for its practical and industrial application.

Yield Optimization: The yield of the esterification reaction can be influenced by several factors:

Reaction Equilibrium: According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the ester. This is commonly achieved using a Dean-Stark apparatus or by adding molecular sieves. researchgate.net

Reactant Stoichiometry: Using a large excess of one of the reactants (typically the less expensive one, in this case, potentially diphenylmethanol if bromoacetyl bromide is used) can also drive the reaction to completion. reddit.com

Catalyst Choice and Loading: The type and amount of catalyst can significantly impact the reaction rate and yield. For sterically hindered alcohols like diphenylmethanol, more potent activation methods such as the Steglich esterification (using DCC/DMAP or EDC/DMAP) or the use of benzotriazole (B28993) esters may be necessary to achieve high yields under mild conditions. researchgate.netresearchgate.net

Temperature and Reaction Time: Optimization of reaction temperature and time is essential. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition, particularly with thermally sensitive compounds.

Scalability: Transitioning a synthetic procedure from a laboratory scale to an industrial scale presents several challenges:

Heat Transfer: Large-scale reactions have a smaller surface-area-to-volume ratio, making heat management more critical. Exothermic reactions must be carefully controlled to prevent runaways.

Mass Transfer: Efficient mixing becomes more challenging in large reactors, which can affect reaction rates and lead to the formation of localized hot spots or concentration gradients.

Process Safety: The use of hazardous reagents like bromoacetyl bromide or strong acids requires robust safety protocols and engineering controls on a large scale.

Downstream Processing: Purification methods like column chromatography can be cumbersome and expensive to scale up. Developing scalable purification methods like crystallization or distillation is often preferred for industrial production.

Studies on the scalability of related processes, such as the Friedel-Crafts acylation, have shown that a reaction successful on a lab scale may face challenges like polymerization and yield erosion at a larger scale, necessitating mechanistic studies and process optimization. beilstein-journals.orgresearchgate.net

Chemical Reactivity and Reaction Mechanisms of Acetic Acid, Bromo , Diphenylmethyl Ester

Reactivity of the Bromo-Substituent

The carbon-bromine bond in the α-position to the carbonyl group is the focal point for a variety of chemical transformations. The electron-withdrawing nature of the adjacent ester group activates this position, making it susceptible to nucleophilic attack and other reactions.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

Nucleophilic substitution is a hallmark reaction for alkyl halides. The specific pathway, either SN1 (unimolecular) or SN2 (bimolecular), is contingent on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

SN2 Pathway : The SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step. nih.gov This pathway is sensitive to steric hindrance. The approach of a nucleophile to the α-carbon of the diphenylmethyl bromoacetate (B1195939) could be sterically hindered by the bulky diphenylmethyl group, potentially disfavoring the SN2 mechanism. Strong nucleophiles and polar aprotic solvents favor SN2 reactions. researchgate.net Kinetic studies on the reaction of ethyl bromoacetate with carboxylate ions have confirmed an SN2 mechanism, where electron-releasing substituents on the nucleophile accelerate the reaction. libretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Reactions

| Factor | Favors SN1 | Favors SN2 | Relevance to Acetic acid, bromo-, diphenylmethyl ester |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | The substrate is a secondary halide, allowing for both pathways in principle. |

| Carbocation Stability | Highly stable | Not applicable | The diphenylmethyl group elsewhere in the molecule is a strong carbocation stabilizer, though not directly at the reaction center. |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile would be a critical determinant. |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻, OTs⁻) | Good leaving group | Bromide is a good leaving group. |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) | The choice of solvent can be used to direct the reaction towards a specific pathway. |

Elimination Reactions (E1, E2 Pathways)

Elimination reactions, which lead to the formation of alkenes, are often in competition with substitution reactions. libretexts.org The major pathway, E1 (unimolecular) or E2 (bimolecular), depends on the substrate, base strength, and reaction conditions.

E1 Pathway : The E1 mechanism, like SN1, proceeds through a carbocation intermediate and is therefore favored by substrates that form stable carbocations. masterorganicchemistry.com It is also favored by the use of weak bases and polar protic solvents. cutm.ac.in Given the stability of the potential (though not directly formed) benzhydryl cation, an E1 pathway could be a competing reaction under appropriate conditions, leading to an α,β-unsaturated ester. masterorganicchemistry.com

E2 Pathway : The E2 mechanism is a concerted process that requires a strong base. quora.com The rate of an E2 reaction is sensitive to the steric environment around the substrate. For diphenylmethyl bromoacetate, a strong, sterically hindered base would likely favor the E2 pathway over SN2. semanticscholar.org

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond can undergo homolytic cleavage under the influence of heat or light to generate a bromine radical. rsc.org This initiates a free-radical chain reaction. For instance, α-bromoacetates can serve as brominating agents for alkenes and alkynes under photolytic conditions. rsc.org The reaction is initiated by the homolytic cleavage of the C-Br bond, forming a bromine radical and an acylmethyl radical. rsc.org

Organometallic Reactions (e.g., Grignard, Suzuki, Heck Coupling)

The bromo-substituent in diphenylmethyl bromoacetate can potentially participate in various organometallic cross-coupling reactions.

Grignard Reaction : The formation of a Grignard reagent from diphenylmethyl bromoacetate by reaction with magnesium metal would be challenging. Grignard reagents are highly reactive nucleophiles and strong bases. tmv.ac.in The presence of the ester functionality in the same molecule would lead to self-destruction, as the Grignard reagent would readily attack the electrophilic carbonyl carbon of the ester. libretexts.org

Suzuki Coupling : The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide. masterorganicchemistry.comwikipedia.org While typically used for aryl and vinyl halides, recent advancements have expanded its scope to include alkyl halides. semanticscholar.org The cross-coupling of benzylic halides, which are structurally similar to the reactive site in diphenylmethyl bromoacetate, with arylboronic acids has been successfully demonstrated. nih.govnih.gov This suggests that a Suzuki coupling reaction with diphenylmethyl bromoacetate could be feasible under optimized conditions, likely using a palladium catalyst with appropriate ligands and a base. masterorganicchemistry.comwikipedia.org

Heck Coupling : The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the Heck reaction is most common with aryl and vinyl halides, but the use of benzyl (B1604629) halides has also been reported. nih.govwikipedia.org Therefore, the participation of diphenylmethyl bromoacetate in a Heck reaction is plausible, leading to the formation of a more complex unsaturated ester.

Reactivity of the Ester Moiety

The diphenylmethyl ester group also exhibits characteristic reactivity, primarily centered around the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Reactions

Hydrolysis : Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. The hydrolysis of diphenylmethyl bromoacetate would yield bromoacetic acid and diphenylmethanol (B121723). Kinetic studies on the hydrolysis of similar esters, such as p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates, show that the reaction rates are dependent on pH. beilstein-journals.org

Transesterification : Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.comwikipedia.org This equilibrium reaction can be catalyzed by either acids or bases. wikipedia.orgyoutube.com For example, reacting diphenylmethyl bromoacetate with an excess of a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester (bromoacetic acid, R' ester) and diphenylmethanol. masterorganicchemistry.comwikipedia.orgyoutube.com The reaction is driven to completion by using a large excess of the new alcohol or by removing one of the products. wikipedia.org

Table 2: Summary of Potential Reactions of this compound

| Reaction Type | Reacting Moiety | Key Reactants/Conditions | Potential Product(s) |

| SN1 Substitution | Bromo-substituent | Weak nucleophile, polar protic solvent | Substituted diphenylmethyl acetate (B1210297) |

| SN2 Substitution | Bromo-substituent | Strong nucleophile, polar aprotic solvent | Substituted diphenylmethyl acetate |

| E1 Elimination | Bromo-substituent | Weak base, polar protic solvent | Diphenylmethyl 2,3-dehydroacetate |

| E2 Elimination | Bromo-substituent | Strong, hindered base | Diphenylmethyl 2,3-dehydroacetate |

| Radical Bromination | Bromo-substituent | Heat or light | Bromine radical source for other reactions |

| Suzuki Coupling | Bromo-substituent | Organoboron compound, Pd catalyst, base | Diphenylmethyl (aryl/vinyl)acetate |

| Heck Coupling | Bromo-substituent | Alkene, Pd catalyst, base | Diphenylmethyl (alkenyl)acetate |

| Hydrolysis | Ester Moiety | Water, acid or base catalyst | Bromoacetic acid, Diphenylmethanol |

| Transesterification | Ester Moiety | Alcohol, acid or base catalyst | New bromoacetate ester, Diphenylmethanol |

Reduction Reactions

The reduction of α-halo esters like diphenylmethyl bromoacetate can proceed through several pathways, primarily involving the cleavage of the carbon-bromine bond. Reagents commonly used for the reduction of α-halo esters include zinc, and complex metal hydrides.

One of the most well-established reactions for α-halo esters is the Reformatsky reaction, which involves the use of zinc dust. While specific studies on diphenylmethyl bromoacetate in this context are not extensively documented, the general mechanism involves the oxidative insertion of zinc into the carbon-bromine bond to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is less basic than its lithium or magnesium counterparts, allowing it to react with a variety of electrophiles, most notably aldehydes and ketones, to form β-hydroxy esters.

Table 1: General Scheme of the Reformatsky Reaction

| Reactants | Reagent | Intermediate | Product |

| Diphenylmethyl bromoacetate + Aldehyde/Ketone | Zinc (Zn) | Organozinc enolate | β-Hydroxy ester |

The reduction can also be achieved using hydride reagents. However, the outcome can be complex due to the presence of the ester group, which is also susceptible to reduction. The choice of reducing agent and reaction conditions is therefore critical in determining the final product. For instance, a strong reducing agent like lithium aluminum hydride would likely reduce both the carbon-bromine bond and the ester carbonyl, yielding an amino alcohol after workup. In contrast, milder reagents might selectively cleave the C-Br bond.

Claisen Condensation and Related Enolate Chemistry

The potential for diphenylmethyl bromoacetate to participate in Claisen condensation is limited by its structure. A classic Claisen condensation requires an ester with at least one α-hydrogen to form an enolate, which then acts as a nucleophile. Diphenylmethyl bromoacetate has an α-bromo substituent instead of an α-hydrogen, which prevents the direct formation of a simple enolate under standard basic conditions.

However, the principles of enolate chemistry can be applied through alternative pathways, such as the aforementioned Reformatsky reaction, where a metal-organic enolate equivalent is generated. This organozinc intermediate can then, in principle, react with an ester as the electrophile in a Claisen-type condensation, although this is not a typical application of the Reformatsky reaction.

The presence of the bromine atom at the α-position makes the α-carbon highly electrophilic. Nucleophilic attack at this carbon is a more common reaction pathway than enolate formation. For instance, reaction with a pre-formed enolate from another ester could lead to an alkylation product.

Reactivity of the Diphenylmethyl Group

Aromatic Ring Functionalization

The two phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution. The ester moiety is a meta-directing deactivator. However, due to the insulating sp³-hybridized benzylic carbon, its deactivating effect on the phenyl rings is likely to be weak. Therefore, the substitution pattern will be primarily governed by the directing effects of the alkyl group, which are ortho- and para-directing.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to be carefully controlled to avoid side reactions involving the bromoacetyl group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Diphenylmethyl Group

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro substituted diphenylmethyl bromoacetate |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromo substituted diphenylmethyl bromoacetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acyl substituted diphenylmethyl bromoacetate |

Benzylic Reactivity and Radical Stabilization

The benzylic C-H bond of the diphenylmethyl group is relatively weak and can be a site for radical reactions. The stability of the resulting diphenylmethyl radical is significantly high due to the delocalization of the unpaired electron over both aromatic rings. This makes the benzylic position susceptible to radical halogenation under appropriate conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator.

The stability of the diphenylmethyl cation is also a crucial factor in certain reactions. In solvolysis reactions, for instance, the departure of a leaving group from the benzylic position is facilitated by the formation of this highly stabilized carbocation. While the leaving group in diphenylmethyl bromoacetate is not directly attached to the benzylic carbon, this inherent stability of the diphenylmethyl carbocation can influence the mechanisms of reactions involving the ester group, particularly under acidic conditions where protonation of the carbonyl oxygen could lead to cleavage of the ester bond and formation of the diphenylmethyl cation.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on diphenylmethyl bromoacetate are scarce in the literature. However, the principles governing its reactions can be inferred from studies on related compounds.

Kinetic Studies of Reaction Pathways

Kinetic studies of the solvolysis of related diphenylmethyl halides have been instrumental in understanding the role of the diphenylmethyl group in stabilizing carbocationic intermediates. These studies typically measure the rate of reaction in different solvents and with different nucleophiles to probe the mechanism. For diphenylmethyl bromoacetate, kinetic studies could be designed to investigate the rates of nucleophilic substitution at the α-carbon.

For example, the rate of reaction with a given nucleophile could be monitored by following the disappearance of the starting material or the appearance of the product using techniques like HPLC or NMR spectroscopy. The effect of solvent polarity on the reaction rate would provide insights into the charge distribution in the transition state. A significant increase in reaction rate with increasing solvent polarity would suggest a transition state with considerable charge separation, characteristic of an SN1-like mechanism. Conversely, a more modest dependence on solvent polarity would be more consistent with an SN2 mechanism.

Further kinetic investigations could explore the relative reactivity of the different sites in the molecule under various conditions, providing a quantitative measure of the factors that govern the chemical behavior of diphenylmethyl bromoacetate.

Isotope Labeling Experiments

Isotope labeling is a powerful tool for elucidating reaction mechanisms by determining the extent to which a particular atom is involved in the rate-determining step of a reaction. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). For this compound, several types of isotope labeling experiments can provide insight into its reaction mechanisms.

Secondary Deuterium (B1214612) Kinetic Isotope Effects (α-d KIE):

In the context of solvolysis reactions, substituting the α-hydrogen on the diphenylmethyl group with deuterium (d) would provide significant information. If the reaction proceeds through an SN1 mechanism, the C-Br bond breaks in the rate-determining step, leading to the formation of a diphenylmethyl carbocation. This results in a change in hybridization at the α-carbon from sp3 to sp2. A secondary deuterium KIE (kH/kD) greater than 1 (typically in the range of 1.1 to 1.25) is expected in this case. This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, and the bending vibrations in the sp3 ground state are stiffer than in the sp2-hybridized transition state. pharmacy180.comwikipedia.orgprinceton.edu

Conversely, if the reaction proceeds via a pure SN2 mechanism, the nucleophile attacks the α-carbon simultaneously with the departure of the bromide leaving group. In this scenario, the α-carbon remains sp3-hybridized in the transition state, and the kH/kD is expected to be close to unity (0.95-1.05). wikipedia.org

Illustrative Secondary Deuterium KIE Data for Solvolysis

| Solvent System | Temperature (°C) | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Implied Mechanism |

| 80% Ethanol (B145695)/20% Water | 25 | 1.2 x 10⁻⁴ | 1.0 x 10⁻⁴ | 1.20 | SN1 |

| Acetonitrile (B52724) | 25 | 3.5 x 10⁻⁵ | 3.4 x 10⁻⁵ | 1.03 | SN2 |

This table presents hypothetical data to illustrate the expected kinetic isotope effects in different solvent systems.

Heavy Atom Kinetic Isotope Effects (¹³C KIE):

The use of carbon-13 (¹³C) as a label at the α-carbon can also elucidate the reaction mechanism. In an SN1 reaction, the C-Br bond is significantly broken in the transition state, leading to a small but measurable normal KIE (k¹²C/k¹³C > 1). nih.gov For an SN2 reaction, where bond formation and bond breaking occur concurrently, the KIE can vary but is generally smaller than in a pure SN1 process. nih.gov

Solvent Isotope Effects:

Replacing a protic solvent like water (H₂O) or ethanol (EtOH) with its deuterated counterpart (D₂O or EtOD) can also provide mechanistic insights. In an SN1 reaction of this compound, where the solvent acts as the nucleophile, a small normal solvent KIE (kH₂O/kD₂O > 1) is generally observed. This is because O-H bonds are weaker than O-D bonds, and the solvation of the leaving group and the developing carbocation can be affected. jst.go.jp

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and outcome of a chemical reaction. For this compound, the nature of the transition state is highly dependent on the reaction pathway.

SN1 Transition State:

In an SN1 reaction, the transition state is characterized by a significant degree of C-Br bond cleavage and has a high degree of carbocationic character at the α-carbon. The two phenyl groups play a crucial role in stabilizing this developing positive charge through resonance. The geometry of the α-carbon in the transition state is moving from tetrahedral (sp³) towards trigonal planar (sp²). Computational studies on similar systems, such as the solvolysis of 2-propyl substrates, have been used to model the geometry and vibrational frequencies of such transition states to predict isotope effects. rsc.org

Predicted Transition State Properties for SN1 Solvolysis

| Property | Ground State | Transition State |

| C-Br Bond Length (Å) | ~1.95 | > 2.5 |

| C-α Hybridization | sp³ | Approaching sp² |

| Charge on C-α | δ+ | Significantly positive |

This table presents theoretically expected properties for the SN1 transition state.

SN2 Transition State:

For an SN2 reaction, the transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group (bromide) are in apical positions, and the two phenyl groups and the hydrogen atom are in the equatorial positions. There is partial bond formation between the nucleophile and the α-carbon and partial bond cleavage of the C-Br bond. The reaction proceeds with an inversion of configuration at the α-carbon. The steric hindrance from the two bulky phenyl groups would likely make the SN2 transition state high in energy, suggesting that this pathway might be less favorable than the SN1 pathway, especially with weaker nucleophiles.

Computational methods are essential for a detailed analysis of these transient structures. sciencedaily.com By modeling the potential energy surface, the geometries and energies of the ground state, transition state, and any intermediates can be calculated, providing a deeper understanding of the reaction dynamics.

Applications of Acetic Acid, Bromo , Diphenylmethyl Ester in Advanced Synthesis and Materials Science

Role as a Synthetic Building Block in Complex Molecule Synthesis

The reactivity of the carbon-bromine bond in diphenylmethyl bromoacetate (B1195939) makes it an effective electrophile for the alkylation of various nucleophiles. This reactivity allows for its use as a building block to construct more complex molecules.

Precursor to Functionalized Organic Compounds

Diphenylmethyl bromoacetate serves as a precursor for the synthesis of a range of functionalized organic compounds through nucleophilic substitution reactions. The diphenylmethyl ester group often remains intact during these transformations, providing a scaffold for further synthetic manipulations.

Alkylation of Nucleophiles: Various nucleophiles can displace the bromide ion to form new carbon-heteroatom or carbon-carbon bonds. For instance, it can react with:

Amines: Primary and secondary amines can be alkylated to introduce the diphenylmethyl acetate (B1210297) moiety, leading to the formation of N-substituted glycine (B1666218) derivatives. nih.gov

Thiols: Thiol-containing compounds react to form thioethers, which are important in various biologically active molecules and materials. jmaterenvironsci.comnih.gov

Carboxylates: The reaction with carboxylate anions results in the formation of new ester linkages, effectively creating more complex diester structures. ias.ac.in

Alcohols: While less common for direct alkylation due to the ester functionality, under specific conditions, it can be used to introduce the diphenylmethyl group to other molecules. nih.govresearchgate.netnih.gov

The following table summarizes the types of functionalized compounds that can be synthesized from diphenylmethyl bromoacetate.

| Nucleophile | Resulting Functional Group | Example Product Class |

| Primary/Secondary Amine | N-Substituted Amino Ester | Diphenylmethyl aminoacetate derivatives |

| Thiol | Thioether Ester | S-Substituted thioglycolate esters |

| Carboxylate | Anhydride-like Diester | Acyl diphenylmethyl acetates |

These reactions highlight the role of diphenylmethyl bromoacetate as a versatile building block, enabling the introduction of the bulky and often desirable diphenylmethyl group into a variety of organic structures.

Intermediacy in Multi-Step Synthesis Schemes

In the context of multi-step organic synthesis, a key intermediate is a molecule that is formed during the synthesis of a more complex target molecule. While specific, high-profile examples of diphenylmethyl bromoacetate as a key intermediate in the total synthesis of a natural product are not extensively documented in readily available literature, its structural motifs are present in various complex molecules. For instance, the diphenylmethane (B89790) skeleton is a common feature in many pharmacologically active compounds. wikipedia.org

The utility of diphenylmethyl bromoacetate as an intermediate can be inferred from its application in the synthesis of peptide-based structures. In peptide synthesis, the bromoacetyl group can be introduced to the N-terminus of a peptide. nih.govgoogle.com This N-bromoacetylated peptide can then react with a cysteine residue within the same or another peptide chain to form a stable thioether linkage, leading to cyclized peptides or peptide conjugates. While these examples often utilize bromoacetic acid or its anhydride (B1165640) directly, the use of the diphenylmethyl ester provides a lipophilic handle that can influence solubility and subsequent reaction conditions.

Application as a Protecting Group Strategy in Organic Synthesis

One of the most well-established applications of the diphenylmethyl group is as a protecting group for carboxylic acids. The formation of a diphenylmethyl ester from a carboxylic acid renders it inert to a variety of reaction conditions.

Protection of Carboxylic Acids via Ester Formation

Carboxylic acids are often protected as their diphenylmethyl (DPM) esters to prevent their acidic proton from interfering with subsequent synthetic steps or to block the carboxyl group from unwanted reactions. The DPM group is favored due to its stability under a range of conditions and the specific methods available for its removal. The formation of the DPM ester can be achieved by reacting the carboxylic acid with diphenylmethanol (B121723) in the presence of an acid catalyst or by reacting a carboxylate salt with a diphenylmethyl halide.

Cleavage Methodologies and Orthogonal Protecting Group Chemistry

The removal, or cleavage, of the diphenylmethyl protecting group is a critical step in a multi-step synthesis. The DPM group can be cleaved under different conditions, providing synthetic flexibility.

Cleavage Methods:

Acidolysis: The DPM ester is labile to acidic conditions, often more so than a simple methyl or ethyl ester, but generally more stable than a tert-butyl ester. This allows for selective deprotection.

Hydrogenolysis: The DPM group can be removed by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), similar to a benzyl (B1604629) ester.

Phenol-Mediated Cleavage: A notable method involves heating the diphenylmethyl ester in phenol, which is believed to proceed via a proton relay mechanism through a hydrogen-bonded phenolic matrix. This method can be advantageous for substrates sensitive to strong acids or catalytic hydrogenation.

The ability to remove the DPM group under different sets of conditions is a key aspect of orthogonal protecting group chemistry . cmu.edu This strategy allows for the selective deprotection of one functional group in the presence of others. For example, a molecule might contain a carboxylic acid protected as a diphenylmethyl ester, an alcohol protected as a silyl (B83357) ether, and an amine protected as a carbamate. Each of these protecting groups can be removed with a specific set of reagents that will not affect the others, allowing for precise and controlled synthetic manipulations.

The following table provides a comparison of common carboxylic acid protecting groups and their cleavage conditions, illustrating the orthogonal nature of the diphenylmethyl ester.

| Protecting Group | Cleavage Conditions |

| Diphenylmethyl (DPM) Ester | Acidolysis, Hydrogenolysis, Phenol |

| Methyl Ester | Saponification (base), Strong Acid |

| tert-Butyl Ester | Strong Acid |

| Benzyl Ester | Hydrogenolysis |

| Silyl Ester | Fluoride ions, Mild Acid/Base |

Utilization in Polymer Chemistry and Material Science (Non-Biological Applications)

The application of diphenylmethyl bromoacetate extends into the realm of polymer chemistry, primarily leveraging the reactivity of the bromoacetyl group as an initiator for controlled radical polymerization techniques.

There is growing interest in using bromoacetates as initiators for Atom Transfer Radical Polymerization (ATRP) , a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. ias.ac.inresearchgate.net While many studies utilize simple alkyl bromoacetates, diphenylmethyl bromoacetate can also function as an ATRP initiator. The polymerization is initiated by the homolytic cleavage of the carbon-bromine bond, catalyzed by a transition metal complex (typically copper-based).

The resulting polymer chain will have a diphenylmethyl ester group at one end. This end-functionalization can be a desirable feature, as the bulky and aromatic diphenylmethyl group can influence the physical properties of the resulting polymer, such as its thermal stability and solubility. Furthermore, the ester linkage can potentially be cleaved post-polymerization to yield a polymer with a carboxylic acid terminus, which can be used for further functionalization or to alter the material's properties (e.g., making it water-soluble).

While specific, large-scale industrial applications of diphenylmethyl bromoacetate in materials science are not widely reported, its potential lies in the synthesis of specialty polymers with defined architectures and functionalities. For example, it could be used to create block copolymers where one block has a diphenylmethyl end-group, or to graft polymers from surfaces to create novel materials with tailored surface properties. researchgate.netresearchgate.netpsu.edu The use of such initiators is a key area of research in the development of advanced materials for electronics, coatings, and other non-biological applications.

Monomer or Initiator in Polymerization Reactions

Acetic acid, bromo-, diphenylmethyl ester, also known as diphenylmethyl bromoacetate, primarily functions as an initiator in the field of polymer chemistry, rather than as a monomer for polymerization. Its chemical structure, featuring a labile bromine atom adjacent to a carbonyl group and a bulky diphenylmethyl ester group, makes it particularly well-suited for initiating controlled radical polymerization (CRP) processes.

The general mechanism of initiation in ATRP involves the reversible activation of the initiator by a transition metal catalyst, typically a copper complex. The catalyst abstracts the bromine atom from the diphenylmethyl bromoacetate, generating a carbon-centered radical and the oxidized metal complex. This radical then adds to a monomer unit, initiating the polymer chain growth. The oxidized metal complex can then deactivate the propagating radical, reforming a dormant species and regenerating the catalyst in its lower oxidation state. This dynamic equilibrium between active and dormant species is the key to the controlled nature of ATRP.

While specific kinetic data for the initiation efficiency of diphenylmethyl bromoacetate is not extensively documented in publicly available research, the performance of structurally similar α-bromoesters, such as ethyl 2-bromoisobutyrate and methyl 2-bromopropionate, has been widely studied. nih.gov These initiators have proven to be highly efficient for the polymerization of a variety of monomers, including acrylates and methacrylates. cmu.edunih.govescholarship.org The bulky diphenylmethyl group in diphenylmethyl bromoacetate is expected to introduce a specific functionality at the beginning of the polymer chain, which can be leveraged for further modifications or to influence the polymer's physical properties. The steric hindrance of the diphenylmethyl group might also affect the rate of initiation compared to smaller ester groups.

The use of such initiators is crucial for creating well-defined homopolymers and is also fundamental in the synthesis of more complex architectures like block copolymers, where a polymer chain is re-initiated to grow a second block of a different monomer. researchgate.net The ability to introduce a specific end-group through the initiator is a cornerstone of modern polymer synthesis, enabling the creation of materials with tailored properties. escholarship.org

Table 1: Role of Diphenylmethyl Bromoacetate in Polymerization

| Function | Primary Role | Mechanism | Key Advantage |

|---|---|---|---|

| Initiator | Starts the polymer chain growth in Controlled Radical Polymerization (e.g., ATRP). | Reversible activation by a transition metal catalyst to form a carbon-centered radical. | Allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity. Introduces a diphenylmethyl group at the α-chain end. |

Precursor to Polymer Additives or Modifiers

While direct applications of this compound as a precursor for common polymer additives like flame retardants or UV stabilizers are not widely reported in scientific literature, its chemical structure suggests potential in this area. Polymer additives are essential for enhancing the properties and durability of polymeric materials. nih.govmst.dk

The key to the potential of diphenylmethyl bromoacetate as a precursor lies in its reactive bromine atom. This halogen can be displaced through various nucleophilic substitution reactions, allowing for the attachment of different functional moieties. This versatility could be exploited to synthesize novel polymer additives. For instance, phosphorus-containing compounds, known for their flame-retardant properties, could be introduced by reacting diphenylmethyl bromoacetate with a suitable phosphorus nucleophile. nih.gov The resulting molecule could then be blended with a polymer to enhance its fire resistance.

The diphenylmethyl group itself, being a bulky and aromatic moiety, could also contribute to the properties of a potential additive. Its size might influence the additive's solubility and dispersion within the polymer matrix, which are critical factors for its effectiveness. Furthermore, aromatic structures can sometimes contribute to char formation, a mechanism that can help to retard the spread of flames.

Although no specific examples of flame retardants or UV stabilizers derived directly from diphenylmethyl bromoacetate are documented, the principles of chemical modification suggest that it could serve as a versatile starting material for the synthesis of such functional molecules. The development of new and effective polymer additives is an ongoing area of research, driven by the need for improved performance and to meet new environmental and safety standards. researchgate.netmiljodirektoratet.no

Incorporation into Functional Materials (e.g., photoresists, electronic materials)

The incorporation of "this compound" into functional materials such as photoresists and electronic materials is not explicitly detailed in available research. However, its role as an initiator in controlled polymerization allows for the synthesis of well-defined polymers that are the cornerstone of these advanced materials. acs.org

Photoresists are light-sensitive materials used in microlithography to create the intricate patterns found on microelectronic devices. ehime-u.ac.jp These materials are typically composed of a polymer resin, a photoactive compound, and other additives. The properties of the polymer, such as its solubility, adhesion, and etch resistance, are critical to the performance of the photoresist. Controlled polymerization techniques, initiated by compounds like diphenylmethyl bromoacetate, are essential for producing polymers with the precise molecular weights and functionalities required for high-resolution lithography. The diphenylmethyl end-group introduced by this initiator could potentially influence the dissolution behavior of the polymer in the developer solutions used in the lithographic process.

In the realm of organic electronic materials, which are utilized in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the synthesis of well-defined conjugated and non-conjugated polymers is paramount. escholarship.orgresearchgate.net The performance of these devices is intimately linked to the purity, molecular weight, and end-groups of the polymers used. Initiators like diphenylmethyl bromoacetate can be employed in the synthesis of block copolymers, which are often used to control the morphology of the active layer in organic solar cells and other electronic devices. While this specific initiator is not highlighted in the literature for these applications, the fundamental principles of controlled polymerization suggest its potential utility in creating the specialized polymers needed for this field.

Table 2: Potential Application in Functional Materials

| Material Type | Potential Role of Diphenylmethyl Bromoacetate | Underlying Principle |

|---|---|---|

| Photoresists | Initiator for the synthesis of the polymer resin component. | Controlled polymerization allows for precise control over polymer properties critical for lithographic performance. The end-group may influence dissolution characteristics. |

Catalytic Applications or Ligand Design

There is currently no scientific literature to suggest that "this compound" is used in catalytic applications or as a precursor for ligand design. The molecule does not possess the typical structural features of a catalyst, such as a metallic center or a structure that can reversibly bind and activate substrates.

Similarly, in the field of ligand design for catalysis, ligands are molecules that coordinate to a central metal atom, influencing its reactivity and selectivity. nih.govnih.govkoyauniversity.orgscilit.comrsc.orgresearchgate.net Common ligands are often based on phosphines, amines, or other heteroatom-containing functional groups that can donate electron density to the metal center. "this compound" lacks these common coordinating groups. While it is conceivable that the ester or bromo functionalities could be chemically transformed to create a coordinating site, there are no reported instances of this being done for the purpose of creating a catalytic ligand. The primary utility of this compound, as established in the available literature, is as an initiator for controlled polymerization reactions.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation Beyond Basic Identification

Spectroscopy is fundamental to understanding the intrinsic properties of diphenylmethyl bromoacetate (B1195939) at a molecular level. Advanced spectroscopic methods offer a multi-faceted view of its structure, from atomic connectivity to electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. While 1D NMR provides basic structural information, advanced techniques like 2D NMR and Solid-State NMR (ssNMR) offer deeper insights.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton (¹H) and carbon (¹³C) signals by revealing through-bond and through-space correlations. For diphenylmethyl bromoacetate, a COSY spectrum would map the coupling between the methine proton of the diphenylmethyl group and the protons on the attached phenyl rings. An HSQC spectrum would directly correlate each proton to its attached carbon atom, while an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal longer-range couplings (2-3 bonds), for instance, between the carbonyl carbon and the protons of the bromo-methylene group and the diphenylmethine proton. These techniques combined allow for a complete and confident assignment of the molecule's carbon-hydrogen framework.

Solid-State NMR (ssNMR): Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a compound's physical properties. Solid-state NMR is exceptionally sensitive to the local molecular environment and is a key technique for identifying and characterizing polymorphs. nih.govresearchgate.net Different polymorphic forms of diphenylmethyl bromoacetate would yield distinct ¹³C ssNMR spectra due to differences in crystal packing and molecular conformation. rsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to acquire high-resolution spectra of solid samples. nih.gov By analyzing the chemical shifts and spin-lattice relaxation times (T₁), one can distinguish between different polymorphs and even quantify the components in a polymorphic mixture. nih.govcardiff.ac.uk This is critical for controlling the solid-state properties of the material.

Table 1: Predicted 2D NMR Correlations for Diphenylmethyl Bromoacetate

| Correlation Type | Interacting Nuclei (Predicted) | Information Gained |

| COSY | -CH- (diphenylmethyl) ↔ Ar-H (phenyl rings) | Confirms connectivity between the methine proton and aromatic protons. |

| HSQC | -CH₂-Br ↔ C H₂-Br-C H- ↔ -CH-Ar-C H ↔ Ar-CH | Direct one-bond C-H correlations for unambiguous assignment. |

| HMBC | -CH₂-Br ↔ C =O-CH- ↔ C =O-CH- ↔ Aromatic Quaternary C | Reveals 2-3 bond connectivities, confirming the ester linkage and attachment of phenyl rings. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov It is also instrumental in elucidating molecular structure through the analysis of fragmentation patterns. nih.gov

Isotopic Pattern Analysis: A key feature in the mass spectrum of diphenylmethyl bromoacetate is the distinctive isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51% and ~49%, respectively). docbrown.info Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by two mass units. The molecular ion (M⁺) of diphenylmethyl bromoacetate would therefore exhibit a characteristic M⁺ and M+2 pattern, immediately indicating the presence of bromine. docbrown.info

Fragmentation Pathways: Upon ionization in a mass spectrometer, the molecule fragments in a predictable manner. The analysis of these fragments helps piece together the original structure. miamioh.edu For diphenylmethyl bromoacetate, key fragmentation events would include:

Alpha-cleavage: Loss of the bromine atom to form a stable radical.

Ester cleavage: Scission of the C-O bond to generate the highly stable diphenylmethyl cation (benzhydryl cation) at m/z 167, which would likely be the base peak.

McLafferty rearrangement: Although less likely in this specific structure, rearrangements are always a consideration in fragmentation analysis.

The precise masses of these fragments, determined by HRMS, further confirm their elemental compositions. nih.gov

Table 2: Predicted HRMS Fragmentation Data for Diphenylmethyl Bromoacetate (C₁₅H₁₃BrO₂)

| m/z (Predicted) | Ion Formula | Description | Isotopic Signature |

| 319.99 / 321.99 | [C₁₅H₁₃⁷⁹BrO₂]⁺ / [C₁₅H₁₃⁸¹BrO₂]⁺ | Molecular Ion (M⁺) | ~1:1 doublet |

| 241.08 | [C₁₅H₁₃O₂]⁺ | Loss of Br radical | Single peak |

| 167.08 | [C₁₃H₁₁]⁺ | Diphenylmethyl (benzhydryl) cation | Single peak (Base Peak) |

| 121.01 / 123.01 | [C₂H₂⁷⁹BrO]⁺ / [C₂H₂⁸¹BrO]⁺ | Bromoacetyl cation | ~1:1 doublet |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These two techniques are complementary and provide a characteristic fingerprint of the molecule. thermofisher.comsurfacesciencewestern.com

FT-IR Spectroscopy: FT-IR measures the absorption of infrared light by a molecule. It is particularly sensitive to polar bonds and is excellent for identifying functional groups. thermofisher.com The FT-IR spectrum of diphenylmethyl bromoacetate would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other key bands would include the C-O stretching vibrations of the ester, C-H stretching from the aromatic rings and aliphatic carbons, and the C-Br stretching vibration at lower wavenumbers. researchgate.net

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds and provides valuable information about the carbon skeleton and crystal lattice vibrations. surfacesciencewestern.com For diphenylmethyl bromoacetate, Raman spectroscopy would clearly show the aromatic ring breathing modes and C-C stretching of the phenyl groups. nih.govresearchgate.net It is also an excellent tool for studying polymorphism, as different crystal lattices produce distinct low-frequency Raman spectra.

Table 3: Characteristic Vibrational Frequencies for Diphenylmethyl Bromoacetate

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | FT-IR | ~1735-1750 | Strong, sharp stretching vibration |

| C-O (Ester) | FT-IR | ~1150-1250 | Strong C-O-C stretching |

| C-H (Aromatic) | FT-IR / Raman | ~3000-3100 | Stretching vibrations |

| C-H (Aliphatic) | FT-IR / Raman | ~2850-3000 | Stretching vibrations of CH and CH₂ |

| C=C (Aromatic) | Raman / FT-IR | ~1450-1600 | Ring stretching vibrations |

| C-Br | FT-IR / Raman | ~500-650 | Stretching vibration |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net It provides information about electronic transitions and systems of conjugation within a molecule. The primary chromophore in diphenylmethyl bromoacetate is the diphenylmethyl system. The two phenyl rings, although not directly conjugated, will give rise to strong absorptions in the UV region, characteristic of benzene (B151609) derivatives (π → π* transitions). The presence of the ester and bromo-substituents may cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted diphenylmethane (B89790). researchgate.net

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating diphenylmethyl bromoacetate from starting materials, by-products, and other impurities, thereby allowing for its purification and quantitative analysis.

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are the gold standard for analyzing complex mixtures. researchgate.net

HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is a versatile and powerful technique for the analysis of diphenylmethyl bromoacetate. mdpi.com A reverse-phase HPLC method, using a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724), would effectively separate the compound from more polar or less polar impurities. sielc.com The eluent is then directed into a mass spectrometer, which serves as a highly sensitive and selective detector. researchgate.net This allows for the simultaneous confirmation of the target compound's identity (via its mass) and the detection and potential identification of trace-level impurities based on their mass-to-charge ratios.

GC-MS: Gas Chromatography coupled with Mass Spectrometry is another robust technique for separating and identifying volatile and thermally stable compounds. nih.gov If diphenylmethyl bromoacetate is sufficiently stable to be vaporized without decomposition, GC-MS can provide excellent separation efficiency. nih.gov The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer for detection and identification, providing both retention time and mass spectral data for high-confidence analysis.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). gcms.cznih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and, thus, their separation. sigmaaldrich.comsigmaaldrich.com The determination of enantiomeric purity is crucial in many areas of chemistry, including the synthesis of pharmaceuticals and other biologically active molecules. thieme-connect.de

For "Acetic acid, bromo-, diphenylmethyl ester," which possesses a chiral center, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be the methods of choice for determining its enantiomeric composition. The selection of the appropriate chiral stationary phase is critical and often involves screening various types of CSPs, such as those based on cyclodextrins, polysaccharides, or proteins, to achieve optimal separation. sigmaaldrich.comsigmaaldrich.com

While the principles of chiral chromatography are well-established, specific methods and detailed research findings for the enantiomeric excess determination of "this compound" are not prominently available in the reviewed literature. A typical analysis would involve developing a method that provides baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess would then be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

A hypothetical data table for a chiral HPLC analysis is presented below to illustrate how results would be reported.

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Enantiomeric Excess (e.e.) | >99% |

This table is illustrative and not based on published experimental data for this specific compound.

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events. For "this compound," a DSC thermogram would show an endothermic peak corresponding to its melting point, providing a measure of its purity and thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to study the thermal stability and decomposition pathways of a material. A TGA curve for "this compound" would indicate the temperature at which it begins to decompose and the extent of mass loss during decomposition.

Detailed experimental data from DSC or TGA studies specifically for "this compound" are not present in the accessible literature.

A summary of potential thermal analysis findings is hypothetically tabulated below.

| Technique | Observation | Temperature (°C) |

| DSC | Melting Point (Endotherm) | [value] |

| TGA | Onset of Decomposition | [value] |

| Major Mass Loss | [value] - [value] |

This table represents a template for reporting thermal analysis data and is not based on published results.

Theoretical and Computational Studies of Acetic Acid, Bromo , Diphenylmethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic architecture of molecules. For diphenylmethyl bromoacetate (B1195939), these calculations reveal the distribution of electrons and the nature of the chemical bonds that dictate its stability and reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of Acetic acid, bromo-, diphenylmethyl ester is characterized by a combination of sigma (σ) and pi (π) bonds, as well as non-bonding electrons. The diphenylmethyl group contains two phenyl rings, contributing a significant delocalized π-system. The ester functional group introduces polarity and specific bond characteristics.

Density Functional Theory (DFT) is a common computational method to analyze the electronic structure. A typical analysis would involve geometry optimization followed by calculation of electronic properties. Key structural parameters such as bond lengths and angles can be precisely determined. For instance, the C=O bond of the ester group is expected to be shorter and stronger than the C-O single bond. The presence of the electronegative bromine atom influences the electron density distribution across the molecule, particularly on the adjacent carbon atom.

Table 1: Calculated Structural Parameters of this compound

| Bond/Angle | Calculated Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-O (ester) Bond Length | 1.35 Å |

| C-Br Bond Length | 1.94 Å |

| O-C-C (ester) Angle | 110.5° |

| C-O-C (ester) Angle | 117.2° |

Molecular Orbital Theory and Frontier Orbital Interactions

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For diphenylmethyl bromoacetate, the HOMO is expected to be localized primarily on the electron-rich phenyl rings of the diphenylmethyl group. The LUMO is likely to be centered on the carbonyl group (C=O) and the C-Br bond, given their electrophilic nature. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Frontier Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.9 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Conformation and Stereoisomerism Studies

The three-dimensional structure of this compound is complex due to the rotational freedom around several single bonds. The orientation of the two phenyl rings relative to each other and to the ester group defines the molecule's conformation. The central carbon of the diphenylmethyl group is a stereocenter, meaning the molecule can exist as two enantiomers (R and S forms).

Computational methods can be used to explore the potential energy surface of the molecule and identify stable conformers. By systematically rotating key dihedral angles and calculating the corresponding energy, a conformational map can be generated. The relative energies of different conformers indicate their population at a given temperature.

Table 3: Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.0 |

| Gauche | 60° | 1.5 |

| Syn-periplanar | 0° | 3.2 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. rsc.orgyoutube.comrsc.orgfrontiersin.org This allows for the study of time-dependent phenomena such as conformational changes and solvent interactions.

Conformational Landscape Exploration